Ms-PEG6-THP

Catalog No.
S12272809
CAS No.
M.F
C18H36O10S
M. Wt
444.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ms-PEG6-THP

Product Name

Ms-PEG6-THP

IUPAC Name

2-[2-[2-[2-[2-[2-(oxan-2-yloxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl methanesulfonate

Molecular Formula

C18H36O10S

Molecular Weight

444.5 g/mol

InChI

InChI=1S/C18H36O10S/c1-29(19,20)28-17-15-25-13-11-23-9-7-21-6-8-22-10-12-24-14-16-27-18-4-2-3-5-26-18/h18H,2-17H2,1H3

InChI Key

PCSQWQKEAAOPKF-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)OCCOCCOCCOCCOCCOCCOC1CCCCO1

Ms-PEG6-THP is a polyethylene glycol-based compound that features a tetrahydropyran group. This compound is primarily utilized as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are innovative molecules designed to selectively degrade target proteins by harnessing the intracellular ubiquitin-proteasome system. The inclusion of the polyethylene glycol chain enhances solubility and biocompatibility, making Ms-PEG6-THP particularly valuable in biochemical applications where protein degradation is desired.

, which include:

  • Oxidation: The polyethylene glycol chain can be oxidized to generate aldehyde or carboxylic acid functionalities.
  • Reduction: The tetrahydropyran group can be reduced to form a hydroxyl group.
  • Substitution: The polyethylene glycol chain can undergo nucleophilic substitution, allowing for the introduction of various functional groups.

Common reagents for these reactions include potassium permanganate and chromium trioxide for oxidation, sodium borohydride or lithium aluminum hydride for reduction, and various nucleophiles such as amines or thiols for substitution reactions.

The primary biological activity of Ms-PEG6-THP is its role in PROTAC technology, where it serves as a linker that connects two ligands: one that binds to an E3 ubiquitin ligase and another that binds to the target protein. This proximity facilitates the ubiquitination of the target protein, leading to its degradation by the proteasome. Such mechanisms are pivotal in therapeutic strategies aimed at treating diseases characterized by the overexpression of specific proteins, including certain cancers.

The synthesis of Ms-PEG6-THP typically involves the conjugation of a polyethylene glycol chain with a tetrahydropyran group. The general steps include:

  • Activation of the PEG Chain: The polyethylene glycol is activated using a leaving group such as tosylate or mesylate.
  • Reaction with Tetrahydropyran: Under basic conditions and an appropriate solvent, the activated PEG reacts with the tetrahydropyran group to form Ms-PEG6-THP.
  • Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high yield and purity.

In industrial settings, automated reactors and stringent quality control measures are employed to scale up production while maintaining consistency.

Ms-PEG6-THP has several applications in biochemistry and medicinal chemistry:

  • Targeted Protein Degradation: Used in the development of PROTACs for selective degradation of proteins implicated in diseases.
  • Drug Development: Serves as a crucial component in designing new therapeutic agents that require precise modulation of protein levels.
  • Bioconjugation: Facilitates the attachment of drugs or imaging agents to proteins or antibodies, enhancing their efficacy and delivery.

Interaction studies involving Ms-PEG6-THP often focus on its ability to mediate interactions between target proteins and E3 ligases. These studies utilize techniques such as co-immunoprecipitation and mass spectrometry to analyze binding affinities and specificity. Understanding these interactions is essential for optimizing PROTAC design and improving therapeutic outcomes.

Several compounds exhibit structural similarities to Ms-PEG6-THP, each with unique properties:

Compound NameDescriptionUnique Features
Ms-PEG4-THPA shorter polyethylene glycol variantLower hydrophilicity; may affect solubility
Ms-PEG5-AzideContains an azide group instead of THPSuitable for click chemistry applications
Ms-PEG5-THPA similar compound with a slightly shorter PEGOffers different flexibility and stability

Uniqueness

Ms-PEG6-THP stands out due to its specific chain length and tetrahydropyran moiety, which confer optimal flexibility and stability for PROTAC synthesis. Its balanced hydrophilicity and hydrophobicity enhance its applicability across various biochemical contexts, making it a versatile tool in targeted protein degradation strategies.

XLogP3

-0.4

Hydrogen Bond Acceptor Count

10

Exact Mass

444.20291851 g/mol

Monoisotopic Mass

444.20291851 g/mol

Heavy Atom Count

29

Dates

Modify: 2024-08-09

Explore Compound Types